3-(((R)-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-2-hydroxypropyl (((R)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl) hydrogen phosphate
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Overview
Description
3-((®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-2-hydroxypropyl ((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl) hydrogen phosphate is a complex organic compound This compound is characterized by its unique structure, which includes multiple functional groups such as fluoro, tetrazolyl, pyridinyl, and oxazolidinyl groups
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the oxazolidinone core, followed by the introduction of the fluoro, tetrazolyl, and pyridinyl groups. The final step involves the phosphorylation of the hydroxyl group to form the hydrogen phosphate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other similar compounds, 3-((®-3-(3-Fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methoxy)-2-hydroxypropyl ((®-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-2-oxooxazolidin-5-yl)methyl) hydrogen phosphate stands out due to its unique combination of functional groups. Similar compounds may include those with oxazolidinone cores or tetrazolyl groups, but the specific arrangement and combination of these groups in this compound confer unique properties and reactivity.
Properties
Molecular Formula |
C37H35F2N12O10P |
---|---|
Molecular Weight |
876.7 g/mol |
IUPAC Name |
[3-[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy]-2-hydroxypropyl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C37H35F2N12O10P/c1-48-44-34(42-46-48)32-9-3-21(13-40-32)28-7-5-23(11-30(28)38)50-15-26(60-36(50)53)19-57-17-25(52)18-58-62(55,56)59-20-27-16-51(37(54)61-27)24-6-8-29(31(39)12-24)22-4-10-33(41-14-22)35-43-47-49(2)45-35/h3-14,25-27,52H,15-20H2,1-2H3,(H,55,56)/t25?,26-,27-/m1/s1 |
InChI Key |
ZWPUEOHFCOEJIO-NODVFIEMSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COCC(COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COCC(COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)O)F |
Origin of Product |
United States |
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